[1-(2-Methylpropyl)-1H-1,2,3-triazol-4-YL]methanamine
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Overview
Description
[1-(2-Methylpropyl)-1H-1,2,3-triazol-4-YL]methanamine: is a compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their broad range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The unique structure of 1,2,3-triazoles, which includes three nitrogen atoms and two carbon atoms, allows them to interact with biological systems in versatile ways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-triazole analogs, including [1-(2-Methylpropyl)-1H-1,2,3-triazol-4-YL]methanamine, can be achieved through “Click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction . This reaction involves the use of azides and alkynes to form 1,2,3-triazoles under mild conditions. The reaction is typically catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate .
Industrial Production Methods: Industrial production of 1,2,3-triazoles often employs continuous-flow conditions to enhance efficiency and yield . This method allows for the rapid and sustainable construction of triazole rings, avoiding the need for chromatography and isolation steps. The process is atom-economical, highly selective, and environmentally benign .
Chemical Reactions Analysis
Types of Reactions: 1,2,3-Triazoles, including [1-(2-Methylpropyl)-1H-1,2,3-triazol-4-YL]methanamine, undergo various chemical reactions such as:
Oxidation: Triazoles can be oxidized to form triazole N-oxides.
Reduction: Reduction of triazoles can lead to the formation of dihydrotriazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of triazoles typically yields triazole N-oxides, while reduction can produce dihydrotriazoles .
Scientific Research Applications
Chemistry: 1,2,3-Triazoles are widely used as building blocks in organic synthesis due to their stability and reactivity . They are employed in the synthesis of various complex molecules and materials.
Biology: In biological research, 1,2,3-triazoles are used as probes and tags for studying biomolecular interactions. Their ability to form stable conjugates with biomolecules makes them valuable tools in chemical biology .
Medicine: 1,2,3-Triazoles have significant pharmacological potential. They are found in various drugs with activities such as antibacterial, antifungal, anticancer, and antiviral . For instance, fluconazole and voriconazole are well-known antifungal agents containing the triazole moiety .
Industry: In the industrial sector, 1,2,3-triazoles are used in the production of dyes, photographic materials, and corrosion inhibitors . Their stability and versatility make them suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [1-(2-Methylpropyl)-1H-1,2,3-triazol-4-YL]methanamine involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and dipole interactions with enzymes and receptors, leading to various biological effects . For example, triazole-containing compounds can inhibit enzymes like carbonic anhydrase by binding to their active sites .
Comparison with Similar Compounds
1,2,4-Triazole: Another isomer of triazole with similar applications in pharmaceuticals and agrochemicals.
Benzotriazole: A triazole derivative used as a corrosion inhibitor and in photographic materials.
Tetrazole: A nitrogen-rich heterocycle with applications in pharmaceuticals and explosives.
Uniqueness: [1-(2-Methylpropyl)-1H-1,2,3-triazol-4-YL]methanamine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the 2-methylpropyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes .
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
[1-(2-methylpropyl)triazol-4-yl]methanamine |
InChI |
InChI=1S/C7H14N4/c1-6(2)4-11-5-7(3-8)9-10-11/h5-6H,3-4,8H2,1-2H3 |
InChI Key |
FILZTPHUXVQZNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(N=N1)CN |
Origin of Product |
United States |
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